molecular formula C9H11FO B11722072 (R)-1-Fluoro-4-(1-methoxyethyl)benzene

(R)-1-Fluoro-4-(1-methoxyethyl)benzene

Cat. No.: B11722072
M. Wt: 154.18 g/mol
InChI Key: QJVVITCWTCLUAK-SSDOTTSWSA-N
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Description

®-1-Fluoro-4-(1-methoxyethyl)benzene is an organic compound characterized by a fluorine atom attached to a benzene ring, with a methoxyethyl group in the para position relative to the fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Fluoro-4-(1-methoxyethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene, which undergoes a Friedel-Crafts alkylation to introduce the methoxyethyl group.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In industrial settings, the production of ®-1-Fluoro-4-(1-methoxyethyl)benzene may involve continuous flow reactors to ensure precise control over reaction conditions and yield optimization. Catalysts and solvents are carefully selected to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-1-Fluoro-4-(1-methoxyethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine position, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

®-1-Fluoro-4-(1-methoxyethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a probe in biological systems due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-1-Fluoro-4-(1-methoxyethyl)benzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and selectivity. The methoxyethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Fluoro-4-(1-hydroxyethyl)benzene: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    ®-1-Fluoro-4-(1-ethoxyethyl)benzene: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

®-1-Fluoro-4-(1-methoxyethyl)benzene is unique due to the presence of both a fluorine atom and a methoxyethyl group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

1-fluoro-4-[(1R)-1-methoxyethyl]benzene

InChI

InChI=1S/C9H11FO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m1/s1

InChI Key

QJVVITCWTCLUAK-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)F)OC

Canonical SMILES

CC(C1=CC=C(C=C1)F)OC

Origin of Product

United States

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